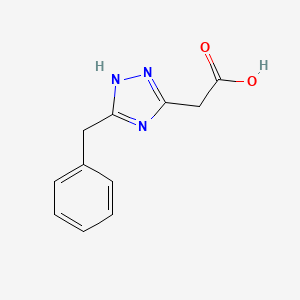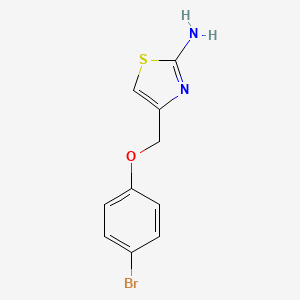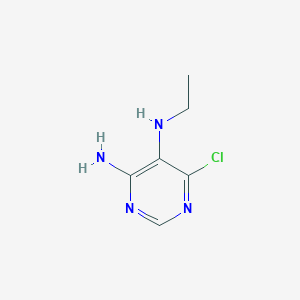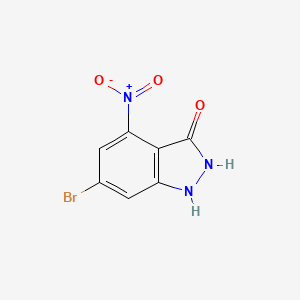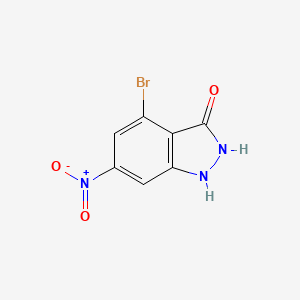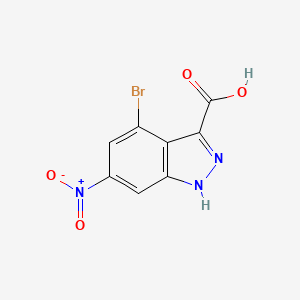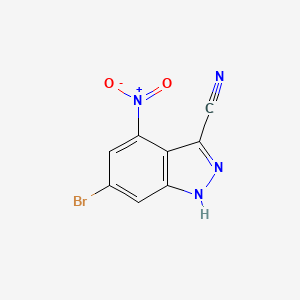
6-bromo-4-nitro-1H-indazole-3-carbonitrile
描述
6-Bromo-4-nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 4th position, and a carbonitrile group at the 3rd position on the indazole ring. The molecular formula of this compound is C7H3BrN4O2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-nitro-1H-indazole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-1H-indazole and bromine.
Bromination: The bromination of 4-nitro-1H-indazole is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Nitration: The nitration step involves the introduction of a nitro group at the 4th position of the indazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Carbonitrile Formation: The final step involves the introduction of the carbonitrile group at the 3rd position. This can be achieved using reagents like cyanogen bromide or by the reaction of the corresponding aldehyde with hydroxylamine followed by dehydration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.
化学反应分析
Types of Reactions
6-Bromo-4-nitro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Cyclization Reactions: The carbonitrile group can participate in cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).
Reduction Reactions: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, methanol).
Cyclization Reactions: Reagents like hydrazine, solvents (ethanol, methanol), and catalysts (acidic or basic conditions).
Major Products Formed
Substitution Reactions: Formation of substituted indazole derivatives.
Reduction Reactions: Formation of 6-bromo-4-amino-1H-indazole-3-carbonitrile.
Cyclization Reactions: Formation of various fused heterocyclic compounds.
科学研究应用
6-Bromo-4-nitro-1H-indazole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-bromo-4-nitro-1H-indazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and carbonitrile group can also contribute to the compound’s reactivity and binding affinity to specific targets.
相似化合物的比较
Similar Compounds
6-Bromo-1H-indazole-4-carboxaldehyde: Similar structure with a formyl group instead of a nitro and carbonitrile group.
4-Nitro-1H-indazole: Lacks the bromine and carbonitrile groups.
6-Bromo-1H-indazole-3-carbonitrile: Similar structure but lacks the nitro group.
Uniqueness
6-Bromo-4-nitro-1H-indazole-3-carbonitrile is unique due to the presence of all three functional groups (bromine, nitro, and carbonitrile) on the indazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
IUPAC Name |
6-bromo-4-nitro-1H-indazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN4O2/c9-4-1-5-8(6(3-10)12-11-5)7(2-4)13(14)15/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBSOEUVDQTYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C#N)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



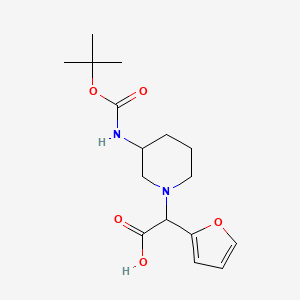
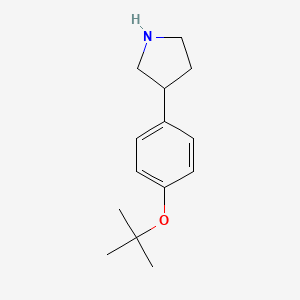
![2-[3-(2-Amino-ethyl)-phenyl]-acetamidine](/img/structure/B3293472.png)
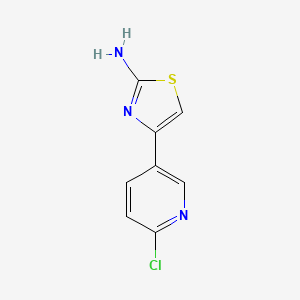
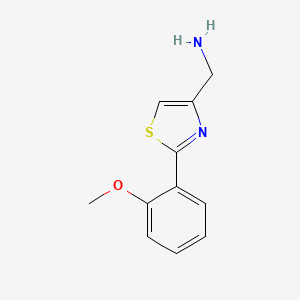
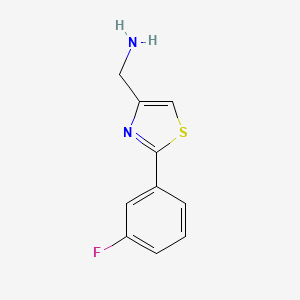
![C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE](/img/structure/B3293494.png)
